molecular formula C13H19BN2O2S B7956820 [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea

Cat. No.: B7956820
M. Wt: 278.2 g/mol
InChI Key: KWCJBGNGQPTFLS-UHFFFAOYSA-N
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Description

[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea: is an organoboron compound that features a boron atom within a dioxaborolane ring attached to a phenyl group, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea typically involves the reaction of 2-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate. This intermediate is then reacted with thiourea under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the thiourea moiety can interact with various biological targets through hydrogen bonding and other non-covalent interactions, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea lies in its combination of a boronic ester group with a thiourea moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and materials science, distinguishing it from other similar compounds .

Properties

IUPAC Name

[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BN2O2S/c1-12(2)13(3,4)18-14(17-12)9-7-5-6-8-10(9)16-11(15)19/h5-8H,1-4H3,(H3,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCJBGNGQPTFLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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